(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one
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Overview
Description
The compound (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic molecule featuring multiple functional groups, including bromine, chlorine, and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multi-step organic reactionsThe final step usually involves the formation of the benzodioxin ring and the methylene linkage under specific reaction conditions, such as the use of strong bases or acids as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Shares similar halogenated aromatic structures and potential biological activities.
Diethyl malonate: Although structurally different, it is used in similar synthetic applications and serves as a building block in organic synthesis.
Uniqueness
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one: is unique due to its combination of multiple functional groups and complex structure, which provides a versatile platform for various chemical transformations and applications. Its distinct reactivity and potential biological activities set it apart from other similar compounds .
Properties
Molecular Formula |
C24H16BrClO5 |
---|---|
Molecular Weight |
499.7 g/mol |
IUPAC Name |
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorophenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H16BrClO5/c25-17-7-15(24-16(8-17)11-28-13-30-24)9-22-23(27)19-6-5-18(10-21(19)31-22)29-12-14-3-1-2-4-20(14)26/h1-10H,11-13H2/b22-9- |
InChI Key |
IYDFCNGTVWVXAL-AFPJDJCSSA-N |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)Br)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5Cl)OCO1 |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5Cl)OCO1 |
Origin of Product |
United States |
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